N3-tert-Butoxycarbonyl Imidacloprid
Description
Historical Development and Position in Neonicotinoid Chemistry
The development of this compound must be understood within the broader historical context of neonicotinoid discovery and refinement. The foundational work began in the 1970s when Henry Feuer at Purdue University first synthesized the precursor to nithiazine, which Shell researchers later identified as having insecticide potential. This early discovery led to the development of nithiazine, though its photolability prevented commercial viability. The breakthrough came in 1985 when Bayer patented imidacloprid as the first commercial neonicotinoid, representing a paradigm shift in insecticide chemistry.
The invention of imidacloprid itself was initiated through strategic molecular design involving the replacement of the nithiazine framework with an imidazolidine ring. This structural modification addressed the photostability issues inherent in earlier compounds while maintaining the desired insecticidal properties. Following the commercial success of imidacloprid, which became the most widely used insecticide globally from 1999 through at least 2018, researchers began systematic exploration of structural analogues to understand structure-activity relationships.
The development of N3-substituted derivatives emerged from the need to understand the precise molecular interactions between neonicotinoids and their target receptors. Research conducted on N3-substituted imidacloprid congeners containing various alkyl groups revealed that modifications at the N3 position dramatically influenced both insecticidal and binding activities. These studies demonstrated that the introduction of alkyl or allyl groups at the imidazoline nitrogen sites significantly reduced both insecticidal and binding activities, providing crucial insights into the pharmacophoric requirements for neonicotinoid activity.
The specific development of this compound represents part of the broader research effort to create protected derivatives that could serve as synthetic intermediates and analytical standards. The tert-butoxycarbonyl protecting group is well-established in organic chemistry for temporarily masking amine functionality, allowing for selective chemical transformations while preserving the core neonicotinoid structure. This compound thus occupies a unique position as both a research tool and a representative example of how chemical protection strategies can be applied to complex bioactive molecules.
Structural Relationship to Parent Compound (Imidacloprid)
This compound maintains the fundamental structural framework of imidacloprid while incorporating a significant modification at the N3 position of the imidazoline ring. The parent compound imidacloprid possesses the molecular formula C9H10ClN5O2 and features a 6-chloro-3-pyridylmethyl substituent attached to an imidazolidine ring bearing a nitroimino group. The core pharmacophore consists of the guanidine part conjugated to a powerful electron-withdrawing nitro group, with the chloronicotinyl group enhancing receptor binding.
The structural modification in this compound involves the attachment of a tert-butoxycarbonyl group to the N3 nitrogen of the imidazoline ring, resulting in the molecular formula C14H18ClN5O4 and increased molecular weight of 355.78. This modification fundamentally alters the electronic distribution around the imidazoline ring while preserving the essential chloropyridyl moiety that contributes to receptor recognition. The tert-butoxycarbonyl group introduces additional steric bulk and changes the hydrogen bonding capacity of the N3 position, which significantly influences the compound's interaction with biological targets.
Crystal structure analysis of neonicotinoids has revealed that the drug-receptor interaction model consists of the guanidine or amidine part conjugated to a powerful electron-withdrawing group bearing a hydrogen-bond accepting tip such as the nitro group. In this compound, the protection of the N3 nitrogen disrupts this hydrogen bonding pattern, fundamentally altering the compound's ability to interact with nicotinic acetylcholine receptors in the expected manner.
The relationship between structure and biological activity becomes apparent when comparing the binding affinities of various N3-substituted derivatives. Research has demonstrated that N3-substituted imidacloprid congeners show drastically lowered insecticidal and binding activities compared to the unsubstituted parent compound. This reduction in activity correlates directly with the steric and electronic effects introduced by substituents at the N3 position, confirming that this nitrogen plays a crucial role in the binding interaction with target receptors.
Significance of N3-Substitution in Imidacloprid Derivatives
The N3 position of the imidazoline ring in imidacloprid derivatives represents a critical site for structure-activity relationship studies and has profound implications for biological activity. Research investigating N3-substituted imidacloprid derivatives has revealed that modifications at this position serve as powerful tools for understanding the molecular basis of neonicotinoid action and for developing new compounds with altered properties.
Studies examining N3-substituted imidacloprid congeners containing C1-C6 alkyl groups and their corresponding nitromethylene analogues have demonstrated that substitution at the N3 position dramatically reduces both insecticidal activity against houseflies and binding activity toward nicotinic acetylcholine receptors. This reduction in activity occurs regardless of the specific nature of the substituent, indicating that the N3 nitrogen requires freedom for optimal receptor interaction. The binding activity of N3-substituted nitromethylene analogues, while higher than their nitroimino counterparts, still remains significantly reduced compared to unsubstituted compounds.
Advanced research involving three novel series of N3-substituted imidacloprid derivatives has provided detailed insights into the structural features critical for maintaining insecticidal activity. These studies employed molecular docking techniques to explore binding modes between target compounds and nicotinic acetylcholine receptor models, revealing that molecular size, shape, and hydrogen bonding capability are important factors for insecticidal potency. The analysis identified key structural features related to insecticidal activities and demonstrated that strategic N3-substitution could be used to fine-tune biological properties.
The significance of N3-substitution extends beyond simple activity modulation to encompass fundamental questions about receptor selectivity and metabolic stability. Quantitative structure-activity relationship studies have established that the N3 position influences not only binding affinity but also the metabolic fate of these compounds in biological systems. A satisfactory two-dimensional quantitative structure-activity relationship model with six selected descriptors was developed using genetic algorithm-multiple linear regression methods, confirming that molecular characteristics influenced by N3-substitution directly correlate with biological activity.
Furthermore, the use of N3-protecting groups like tert-butoxycarbonyl serves important practical purposes in synthetic chemistry and analytical applications. These protected derivatives allow researchers to study the parent compound's properties while preventing unwanted reactions at the N3 nitrogen, enabling more precise control over chemical transformations and providing stable reference standards for analytical methods.
Overview of Research Progress and Challenges
Current research on this compound and related N3-substituted derivatives faces several significant challenges while simultaneously opening new avenues for scientific exploration. The compound's classification as a controlled product requiring custom synthesis presents immediate practical difficulties for researchers seeking to conduct comprehensive studies. The necessity for special documentation to meet relevant regulations, combined with additional handling fees and variable lead times, creates barriers to widespread research adoption.
The synthesis of N3-substituted imidacloprid derivatives requires sophisticated organic chemistry techniques and specialized knowledge of protecting group chemistry. Recent research has successfully developed stereospecific synthetic approaches for creating novel series of N3-substituted derivatives, though these methods remain technically demanding and time-intensive. The synthetic challenges are compounded by the need to maintain stereochemical integrity while introducing bulky protecting groups, requiring careful optimization of reaction conditions and purification protocols.
Analytical challenges represent another significant area of current research focus. The short shelf life of this compound necessitates careful attention to storage conditions and expiry date verification. This instability complicates long-term studies and requires researchers to frequently obtain fresh material, increasing both costs and logistical complexity. The development of more stable analytical standards remains an ongoing research priority.
Research progress has been significant in understanding the structure-activity relationships of N3-substituted derivatives. Advanced molecular docking studies have provided detailed insights into the binding modes between these compounds and nicotinic acetylcholine receptor models. These computational approaches have successfully identified the origin of high insecticidal activity in specific derivatives and have led to the development of predictive models for designing new compounds with desired properties.
The environmental fate and transformation of N3-substituted neonicotinoid derivatives represents an emerging area of research concern. Understanding how these compounds behave under various environmental conditions, including their photodegradation pathways and metabolic transformation products, requires extensive investigation. The stability of protecting groups under environmental conditions adds additional complexity to these studies.
Future research directions include the development of more environmentally stable N3-substituted derivatives, improved synthetic methodologies for creating diverse analogues, and better understanding of the metabolic pathways affecting these compounds in biological systems. The integration of computational chemistry approaches with experimental validation continues to drive progress in this field, though significant challenges remain in translating laboratory findings to practical applications.
Properties
Molecular Formula |
C₁₄H₁₈ClN₅O₄ |
|---|---|
Molecular Weight |
355.78 |
Synonyms |
(Z)-tert-Butyl 3-((6-Chloropyridin-3-yl)methyl)-2-(nitroimino)imidazolidine-1-carboxylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: Imidacloprid derivatives with Boc modifications (e.g., this compound) retain the imidazolidine backbone but exhibit steric and electronic changes. In contrast, pyrrolidine- or piperidine-based Boc compounds (Table 1) lack the nitroimine group critical for nAChR binding in neonicotinoids .
Biological Activity :
- Imidacloprid’s unmodified structure enables strong insecticidal activity but induces cytotoxicity in mammalian cells, such as disrupting intestinal epithelial barriers and upregulating pro-inflammatory cytokines (e.g., TNF-α) . The Boc group in this compound may shield reactive sites, reducing unintended interactions with mammalian cells.
Synergistic Effects: Imidacloprid combined with organosilicones exacerbates developmental delays in insects (e.g., C. nipponensis larvae) . This compound’s modified structure could alter such synergies, though empirical data are needed.
This property might enhance this compound’s persistence in agricultural applications.
Preparation Methods
Core Structural Modifications
The N3 position of imidacloprid’s imidazolidine ring is selectively protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during further functionalization. This modification requires precise control over reaction conditions to avoid decomposition of the nitroimine moiety or chloropyridine substituent. The Boc group is introduced via nucleophilic substitution or carbamate formation, typically employing di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base.
Retrosynthetic Analysis
Retrosynthetically, N3-Boc imidacloprid can be derived from imidacloprid through direct Boc protection (Figure 1). Alternatively, the Boc group may be introduced earlier in the synthesis sequence using intermediates such as 2-nitroiminoimidazolidine, followed by coupling with 2-chloro-5-chloromethylpyridine (CCMP). The latter approach minimizes steric hindrance during the final coupling step.
Detailed Synthetic Procedures
Reaction Conditions
Imidacloprid (1.0 equiv) is dissolved in anhydrous acetonitrile under nitrogen, followed by the addition of Boc anhydride (1.2 equiv) and potassium carbonate (2.0 equiv). The mixture is stirred at 50°C for 12 hours, achieving 78–85% yield after purification by silica gel chromatography.
Challenges and Solutions
-
Nitroimine Stability : Elevated temperatures (>60°C) lead to nitro group reduction. Maintaining temperatures below 50°C and using aprotic solvents (e.g., acetonitrile) mitigates this.
-
Regioselectivity : The Boc group preferentially reacts at the N3 position due to lower steric hindrance compared to N1.
Synthesis of Boc-Protected 2-Nitroiminoimidazolidine
2-Nitroiminoimidazolidine (1.0 equiv) is treated with Boc anhydride (1.1 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0°C. The reaction proceeds quantitatively within 2 hours, yielding the N3-Boc intermediate.
Coupling with 2-Chloro-5-Chloromethylpyridine (CCMP)
The Boc-protected intermediate (1.0 equiv) and CCMP (1.05 equiv) are reacted in dimethylformamide (DMF) with potassium carbonate (2.5 equiv) at 80°C for 6 hours. Gradual addition of CCMP (0.03 equiv/min) minimizes dimerization by-products, achieving 72–80% isolated yield.
Optimization of Reaction Parameters
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | By-Products (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 85 | 5 |
| DMF | 36.7 | 80 | 12 |
| THF | 7.5 | 65 | 20 |
Acetonitrile provides optimal balance between solubility and reaction efficiency, reducing by-products such as N1-Boc derivatives.
Base Screening
| Base | pKa | Yield (%) | Reaction Time (hr) |
|---|---|---|---|
| K₂CO₃ | 10.3 | 85 | 12 |
| NaH | 35 | 70 | 8 |
| Triethylamine | 10.75 | 60 | 24 |
Potassium carbonate ensures mild basicity compatible with the nitroimine group, whereas stronger bases (e.g., NaH) accelerate degradation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O:MeCN) reveals >98% purity with a retention time of 6.7 minutes, confirming absence of N1-Boc contaminants.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. How is N3-tert-Butoxycarbonyl Imidacloprid synthesized, and what analytical techniques validate its purity?
- Methodology : Synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group to the imidacloprid core via reagents like di-tert-butyl dicarbonate under anhydrous conditions. Purification is achieved through column chromatography or recrystallization. Analytical validation employs reversed-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water mobile phases (e.g., 90:10 v/v) at 270 nm for optimal separation . Purity is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify structural integrity and absence of byproducts.
Q. What are the standard detection limits for imidacloprid derivatives in environmental samples, and how are they determined?
- Methodology : Method Detection Limits (MDL) and Limits of Quantitation (LOQ) are derived using a 1:4:10 ratio (Instrument Detection Limit:MDL:LOQ). For imidacloprid, MDL is typically 0.004 μg/g, and LOQ is 0.01 μg/g in dust matrices. Validation includes spiked recovery tests (92–94% recovery rates) and blank sample analyses to ensure no cross-contamination . Statistical tools like Microsoft Excel are used to assign values below MDL/LOQ as zero in datasets .
Q. What experimental designs are recommended for assessing the efficacy of imidacloprid derivatives in controlled studies?
- Methodology : Randomized Complete Block Design (RCBD) with replications is optimal for field trials. For example, a study testing imidacloprid with adjuvants used 24 plots (3 replications × 8 treatments), randomized to minimize environmental variability. Treatments include varying concentrations of imidacloprid and control groups, with statistical analysis via ANOVA to compare efficacy .
Advanced Research Questions
Q. How do researchers assess the environmental fate of this compound, and what models predict its degradation pathways?
- Methodology : Environmental fate studies combine soil adsorption experiments, hydrolysis studies (pH-dependent), and photolysis trials under UV light. Data are integrated into fugacity models to predict degradation products and persistence. For example, imidacloprid’s half-life in soil ranges from 48–190 days, influenced by microbial activity and organic matter . Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks metabolite formation, such as olefin and urea derivatives .
Q. What methodologies reconcile contradictory data on the toxicity of imidacloprid derivatives across different studies?
- Methodology : Contradictions often arise from matrix effects (e.g., soil vs. water) or species-specific sensitivities. Meta-analyses using weighted statistical models (e.g., random-effects models) account for variability in experimental conditions. Sensitivity analyses isolate factors like pH or temperature. For instance, discrepancies in LC₅₀ values for aquatic invertebrates can be resolved by standardizing test protocols (e.g., OECD guidelines) and validating results with in vitro assays (e.g., acetylcholinesterase inhibition) .
Q. What advanced risk assessment frameworks integrate both human and ecological exposure to imidacloprid derivatives?
- Methodology : Probabilistic risk assessments combine human exposure models (e.g., daily intake dose via dust ingestion: ) with ecological species sensitivity distributions (SSDs). For human health, benchmark dose modeling (BMD) evaluates chronic toxicity, while ecological assessments use hazard quotients (HQ) for non-target species. The U.S. EPA’s Revised Method for Biological Evaluations integrates these data to assess impacts on endangered species and critical habitats .
Key Considerations
- QA/QC Protocols : Clean glassware with acetone, method blanks, and spiked samples are mandatory to avoid contamination .
- Statistical Tools : Use ANOVA for treatment comparisons and assign non-detects as zero in datasets .
- Ecological Impact : Field studies must account for species-specific responses (e.g., Asian Longhorned Beetle vs. pollinators) and tree health variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
